molecular formula C21H16N4O2S3 B13147261 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide CAS No. 62752-07-2

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B13147261
CAS No.: 62752-07-2
M. Wt: 452.6 g/mol
InChI Key: PQRCDXGSBZCDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a triazine ring substituted with phenylthio groups and a benzenesulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiophenol in the presence of a base such as triethylamine. This reaction forms the intermediate 4,6-bis(phenylthio)-1,3,5-triazine, which is then reacted with benzenesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The phenylthio groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield various reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio groups and the triazine ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
  • 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine

Comparison: N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its combination of a triazine ring and phenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, specificity, and versatility in various applications .

Properties

CAS No.

62752-07-2

Molecular Formula

C21H16N4O2S3

Molecular Weight

452.6 g/mol

IUPAC Name

N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16N4O2S3/c26-30(27,18-14-8-3-9-15-18)25-19-22-20(28-16-10-4-1-5-11-16)24-21(23-19)29-17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25)

InChI Key

PQRCDXGSBZCDGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.